molecular formula C10H9F3N4O B1443133 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide CAS No. 1221792-29-5

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide

Cat. No.: B1443133
CAS No.: 1221792-29-5
M. Wt: 258.2 g/mol
InChI Key: BXPIUMAVBGACLH-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide, also known as TIPA, is a chemical compound with the molecular formula C10H9F3N4O . It has a molecular weight of 258.2 g/mol .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes TIPA, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .


Molecular Structure Analysis

The InChI code for TIPA is 1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18) . The SMILES string is FC(F)(F)C(C=C1)=CN2C1=NC(CCN)=C2 .


Physical and Chemical Properties Analysis

TIPA is a solid substance . It has a melting point of 222 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has led to the synthesis of various derivatives of imidazo[1,2-a]pyridines, exploring their potential in medicinal chemistry and materials science. For instance, the synthesis of pyridopyrazolopyrimidine derivatives and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives from reactions with different active methylene compounds has been documented, highlighting the chemical versatility of the trifluoromethyl imidazo[1,2-a]pyridine scaffold (Rateb, 2014).

Anticancer Applications

A novel series of pyridine derivatives containing 1,3,4-oxa/thiadiazol, pyrazole, and thiazole derivatives were synthesized from key intermediates based on the trifluoromethyl imidazo[1,2-a]pyridine structure. These compounds showed significant antitumor activity against liver cancer, colon cancer, and breast adenocarcinoma cell lines, with some derivatives demonstrating higher activity than doxorubicin, especially pyridine with p-fluorophenyl urea derivatives (Hafez & El-Gazzar, 2020).

Structural and Conformational Analysis

Studies on N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold revealed the presence of syn-periplanar and anti-periplanar conformers, contributing to the understanding of their structural and electronic properties, which is crucial for the development of new compounds with desired biological activities (Evrard et al., 2022).

Glucagon-Like Peptide 1 Receptor Agonists

The identification of a novel core skeleton for glucagon-like peptide 1 receptor (GLP-1R) activators from a screened library of 10,000 heterocyclic small molecules demonstrated the potential of imidazo[1,2-a]pyridine derivatives in the development of new anti-diabetic treatment agents, showing effects in increasing GLP-1 secretion and glucose responsiveness (Gong et al., 2011).

Safety and Hazards

TIPA is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with glucagon-like peptide 1 receptor (GLP-1R), enhancing GLP-1 secretion and thereby increasing glucose responsiveness . This interaction is significant for its potential therapeutic applications in diabetes treatment. Additionally, the compound’s trifluoromethyl group contributes to its stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase GLP-1 secretion, which directly stimulates insulin release from pancreatic β cells and suppresses glucagon release from α cells . This modulation of hormone secretion is critical for maintaining glucose homeostasis in the body.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for GLP-1R, binding to the receptor and activating downstream signaling pathways that enhance insulin secretion and glucose uptake . The compound’s trifluoromethyl group plays a key role in its binding affinity and specificity, making it a potent activator of GLP-1R.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances GLP-1 secretion and improves glucose tolerance without significant adverse effects . At higher doses, it may cause toxic effects, including potential damage to pancreatic cells and disruption of normal metabolic processes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as pancreatic β cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its trifluoromethyl group, which enhances its membrane permeability and cellular uptake.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the endoplasmic reticulum and Golgi apparatus, where it interacts with GLP-1R and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects.

Properties

IUPAC Name

2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPIUMAVBGACLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167916
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-29-5
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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